Mixed-Type Inhibitory Potency (Ki) on Bovine Xanthine Oxidase vs. Febuxostat
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea exhibits mixed-type inhibition of bovine xanthine oxidase with a Ki of 0.9 nM [1]. In a separate study using the same enzyme source (bovine milk xanthine oxidase) and the same inhibition modality (mixed-type), febuxostat (TEI-6720) demonstrated a Ki of 0.7 nM [2]. This places the target compound within 1.3-fold of febuxostat's potency under comparable assay conditions.
| Evidence Dimension | Mixed-type inhibition constant (Ki) on bovine xanthine oxidase |
|---|---|
| Target Compound Data | Ki = 0.9 nM |
| Comparator Or Baseline | Febuxostat (TEI-6720): Ki = 0.7 nM |
| Quantified Difference | Target compound Ki is 1.3-fold higher (0.9 vs. 0.7 nM) |
| Conditions | Both studies used bovine milk xanthine oxidase; target compound assay used Lineweaver-Burk plot analysis; febuxostat assay also used mixed-type inhibition conditions. |
Why This Matters
For procurement decisions in xanthine oxidase research where mixed-type inhibition mechanism must be preserved but febuxostat's pharmacokinetic properties are unsuitable, this compound provides nearly equipotent enzyme inhibition as a structural alternative.
- [1] BindingDB. BDBM50057015. Ki: 0.900 nM. Mixed-type inhibition of bovine xanthine oxidase assessed by Lineweaver-Burk plot. View Source
- [2] Okamoto K, Eger BT, Nishino T, et al. Hypouricemic effect of the novel xanthine oxidase inhibitor, TEI-6720, in rodents. Eur J Pharmacol. 2003; 459(2-3): 255-261. Ki = 0.7 nM on bovine milk xanthine oxidase. View Source
